molecular formula C6H10N2S B2703504 Methyl[2-(1,3-thiazol-2-yl)ethyl]amine CAS No. 152483-10-8

Methyl[2-(1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B2703504
CAS No.: 152483-10-8
M. Wt: 142.22
InChI Key: VGGZQRLVVAAFDK-UHFFFAOYSA-N
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Description

Methyl[2-(1,3-thiazol-2-yl)ethyl]amine is a chemical compound with the molecular formula C6H10N2S and a molecular weight of 142.22 g/mol . This amine derivative features a 1,3-thiazole ring, a privileged structure in medicinal chemistry known for its diverse biological activities. Compounds containing the 2-aminothiazole scaffold are of significant interest in anticancer research. Specifically, analogous 2-aminothiazole derivatives have been investigated as potent tubulin polymerization inhibitors, which disrupt microtubule dynamics in cancer cells and lead to cell cycle arrest and apoptosis . This mechanism targets the colchicine binding site, making such compounds valuable tools for developing new anti-mitotic therapies . Beyond oncology, the structural motifs present in this compound suggest potential applications in other biochemical research areas, including the synthesis of metal complexes for DNA interaction studies . This compound is provided as a high-purity material for research purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-(1,3-thiazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-7-3-2-6-8-4-5-9-6/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGZQRLVVAAFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Methyl 2 1,3 Thiazol 2 Yl Ethyl Amine and Analogues

Established Synthetic Routes to Methyl[2-(1,3-thiazol-2-yl)ethyl]amine

Traditional synthetic approaches to the thiazole-ethylamine framework, including the target compound, typically follow either convergent pathways where key fragments are synthesized separately and then combined, or linear sequences involving coupling reactions and the preparation of essential intermediates.

Convergent syntheses are centered around the formation of the thiazole (B1198619) ring from acyclic precursors. The most prominent of these is the Hantzsch thiazole synthesis, a versatile and widely used method that involves the condensation of an α-halocarbonyl compound with a thioamide. wikipedia.orgnumberanalytics.comnih.gov This reaction is a cornerstone for creating a diverse range of thiazole derivatives. For the synthesis of a 2-substituted ethylamine (B1201723) scaffold, the thioamide precursor would contain the necessary ethylamine moiety or a precursor to it.

For instance, a plausible route involves the reaction of a 4-halobutanal derivative with a thioformamide. The resulting 2-(2-haloethyl)-1,3-thiazole can then be reacted with methylamine (B109427) to yield the final product. Another variation of the Hantzsch synthesis involves reacting thiourea (B124793) or its derivatives with α-haloketones to produce 2-aminothiazoles, which can be further modified. nih.govmdpi.com

The Cook-Heilbron synthesis offers another pathway, particularly for 5-aminothiazoles, by reacting α-aminonitriles with agents like carbon disulfide. numberanalytics.comnih.gov While not a direct route to the target compound, the resulting substituted thiazoles can serve as versatile intermediates for further elaboration into the desired ethylamine structure.

A general representation of the Hantzsch synthesis is shown below:

Scheme 1: General Hantzsch Thiazole Synthesis

(Illustrative scheme, not from a direct source)

These strategies involve forming the carbon-nitrogen bond or extending a carbon chain on a pre-existing thiazole ring. A common approach is the nucleophilic substitution of a halogenated thiazole intermediate with an appropriate amine. For example, a 2-(2-haloethyl)thiazole can be coupled directly with methylamine.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Stille coupling, can be employed to introduce substituents onto the thiazole core, which can then be converted into the ethylamine side chain. derpharmachemica.com Direct arylation of thiazole C-H bonds is another modern technique that can be used to functionalize the thiazole ring, although it is more commonly applied for aryl group installation. nih.gov The reactivity of the thiazole ring positions must be considered; the C2 position is susceptible to nucleophilic attack, especially after quaternization of the ring nitrogen, while electrophilic substitution typically favors the C5 position. pharmaguideline.com

The synthesis of key intermediates is critical for the success of coupling strategies. 2-(2-Bromoethyl)thiazole is a highly valuable precursor for obtaining this compound. The preparation of such haloalkylthiazoles can be achieved through various means. One method involves the bromination of 2-(2-hydroxyethyl)thiazole using standard brominating agents.

The synthesis of 2-bromothiazole (B21250) itself can be accomplished by reacting 2-aminothiazole (B372263) with bromine. ontosight.ai This 2-bromothiazole can then be used in subsequent reactions, such as Grignard or lithiation reactions followed by coupling with an appropriate electrophile to build the ethylamine side chain. google.comgoogle.com For example, reacting 2-lithiothiazole (generated from 2-bromothiazole and n-butyllithium) with ethylene (B1197577) oxide would yield 2-(2-hydroxyethyl)thiazole, which can then be brominated and reacted with methylamine. Another approach involves the sequential bromination of a 2-methylthiazole (B1294427) derivative, first at the 5-position of the ring via electrophilic substitution and then at the benzylic position via a free-radical mechanism, to yield dibrominated intermediates. nih.gov

Novel and Optimized Synthetic Strategies for this compound Derivatives

Recent advancements in synthetic chemistry have focused on improving the efficiency, atom economy, and environmental footprint of thiazole synthesis. These modern approaches include one-pot procedures and the development of novel catalytic systems.

One-pot, multi-component reactions (MCRs) provide a highly efficient route to complex thiazole structures by combining multiple starting materials in a single reaction vessel, thereby avoiding the isolation of intermediates. thieme-connect.comresearchgate.net These methods are particularly valuable for combinatorial chemistry and the rapid generation of derivative libraries. thieme-connect.com

Several one-pot strategies have been developed for thiazole synthesis. nih.gov For example, a three-component reaction involving an α-haloketone, thiourea, and a substituted benzaldehyde (B42025) can yield highly functionalized thiazoles in a single step, often with high yields. mdpi.com Another innovative MCR involves the reaction of oxo components, primary amines, thiocarboxylic acids, and an isocyanide to produce 2,4-disubstituted thiazoles. thieme-connect.com These methods simplify procedures, reduce waste, and can provide access to novel thiazole derivatives that are difficult to obtain through traditional linear syntheses.

The use of catalysts has significantly advanced thiazole synthesis, allowing for milder reaction conditions, improved yields, and better selectivity. numberanalytics.com A wide array of catalytic systems have been explored.

Transition metal catalysis is prominent, with copper and palladium being frequently used. Copper-catalyzed reactions include the coupling of oxime acetates with isothiocyanates to form 2-aminothiazoles and the oxidative condensation of aldehydes, amines, and elemental sulfur. nih.govorganic-chemistry.org Palladium catalysts are essential for cross-coupling reactions that functionalize the thiazole ring. nih.gov

More recently, green and sustainable catalysts have been developed. These include reusable solid-supported catalysts like silica-supported tungstosilicic acid and NiFe2O4 nanoparticles, which facilitate the Hantzsch synthesis under environmentally benign conditions. mdpi.comacs.org Chemoenzymatic methods, using enzymes such as trypsin from porcine pancreas, have also been reported to catalyze the multicomponent synthesis of thiazoles under mild conditions. nih.gov

A summary of various catalytic approaches is presented in the table below.

Catalyst SystemReactantsProduct TypeKey Advantages
Copper(I) Iodide Oximes, Anhydrides, KSCN2,4-Disubstituted ThiazolesGood functional group tolerance, mild conditions. organic-chemistry.org
Silica Supported Tungstosilisic Acid 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydesSubstituted Hantzsch ThiazolesGreen method, reusable catalyst, high yields. mdpi.com
NiFe2O4 Nanoparticles N-(3-(2-bromo...)-sulfonamide, Thiosemicarbazide, AnhydridesThiazole ScaffoldsGreen one-pot synthesis, reusable catalyst. acs.org
Trypsin from Porcine Pancreas (PPT) Benzoyl isothiocyanate, Secondary amine, Dimethyl acetylenedicarboxylateThiazole DerivativesChemoenzymatic, mild conditions, high yields. nih.gov
Iron-Iodine Methyl Aryl Ketones, Thiourea2-AminothiazolesCatalytic version of Hantzsch, in situ generation of α-iodoketones. researchgate.net

These modern catalytic and one-pot methods represent significant progress in the synthesis of thiazole derivatives, offering more efficient and sustainable routes to compounds like this compound.

Green Chemistry Principles in the Synthesis of Thiazole Amines

The synthesis of thiazole derivatives, including thiazole amines, has increasingly benefited from the application of green chemistry principles aimed at reducing environmental impact. These approaches focus on minimizing waste, avoiding hazardous chemicals, and improving energy efficiency. bepls.com Key advancements include the use of alternative energy sources, eco-friendly solvents, and catalyst-free or recyclable catalyst systems.

Several green synthetic methods have been developed, moving away from traditional syntheses that often require harsh conditions and environmentally harmful solvents. bepls.com Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields in the formation of thiazole rings. researchgate.netsemanticscholar.org Similarly, ultrasound-mediated procedures have demonstrated enhanced efficiency. semanticscholar.org

The choice of solvent is a critical aspect of green synthesis. Protocols have been developed using water or polyethylene (B3416737) glycol (PEG-400) as green solvents, providing effective and more environmentally benign alternatives to conventional organic solvents. bepls.com In some cases, solvent-free reactions have been achieved, further reducing the environmental footprint of the synthesis. nih.gov One-pot, multi-component reactions are particularly advantageous as they streamline synthetic sequences, reduce the need for intermediate purification steps, and thereby minimize solvent usage and waste generation. bepls.comorganic-chemistry.org

Catalysis has also been a focus of green innovation. Methods utilizing practical copper-catalysis with molecular oxygen as the green oxidant have been reported. organic-chemistry.org Furthermore, green and sustainable electrochemical oxidative cyclization techniques provide pathways to thiazoles under metal- and oxidant-free conditions. organic-chemistry.org

Green Chemistry ApproachDescriptionAdvantages
Microwave/Ultrasound Irradiation Use of microwave or ultrasonic energy to accelerate chemical reactions. semanticscholar.orgReduced reaction times, increased yields, and enhanced energy efficiency. bepls.comresearchgate.net
Green Solvents Employment of environmentally benign solvents such as water or PEG-400. bepls.comLower toxicity, reduced pollution, and often improved safety. bepls.com
Solvent-Free Synthesis Conducting reactions without a solvent medium, often by grinding or heating reactants together. nih.govEliminates solvent waste, reduces cost, and simplifies product work-up. bepls.com
Multi-Component Reactions One-pot reactions where three or more reactants combine to form a product, incorporating most or all of the starting material atoms. organic-chemistry.orgHigh atom economy, reduced process steps, and minimized waste. bepls.com
Electrochemical Synthesis Using electricity to drive chemical reactions, avoiding the need for chemical oxidants or reductants. organic-chemistry.orgAvoids toxic reagents, offers high selectivity, and operates under mild conditions. organic-chemistry.org

Derivatization Strategies for Enhancing Molecular Complexity

Derivatization of the core this compound structure is a key strategy for exploring structure-activity relationships and developing new molecular entities. Modifications can be targeted at either the reactive amine moiety or the heterocyclic thiazole ring system.

The secondary amine group in this compound is a versatile handle for a variety of chemical transformations. These reactions allow for the introduction of diverse functional groups, thereby modulating the molecule's physicochemical properties.

Acylation: The amine can readily react with acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amide derivatives. mdpi.comnih.gov This is a common strategy to introduce a wide range of substituents.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. mdpi.comnih.gov These functional groups can act as hydrogen bond donors and acceptors, significantly altering intermolecular interactions.

Alkylation and Arylation: The nitrogen atom can be further alkylated or arylated, for example, through reactions with alkyl halides or via transition metal-catalyzed cross-coupling reactions, to yield tertiary amines.

Reaction with Cyano-Containing Reagents: The amine can undergo nucleophilic addition to reagents like ethyl cyanoacetate, leading to the formation of N-cyanoacetamide derivatives. mdpi.com

Reaction TypeReagent ExampleFunctional Group Formed
Acylation Acetic AnhydrideN-acetyl amide mdpi.com
Acylation Carboxylic Acid + EDCIAmide nih.gov
Thiourea Formation Phenyl IsothiocyanateN-phenylthiourea mdpi.com
Alkylation Alkyl HalideTertiary Amine
Cyanoacetylation Ethyl CyanoacetateN-cyanoacetamide mdpi.com

The thiazole ring itself offers several positions for modification, allowing for systematic changes to the electronic and steric properties of the molecule. researchgate.netnih.gov Strategies for its modification can be broadly categorized into either building the ring with desired substituents from the outset or by direct functionalization of a pre-formed ring.

The Hantzsch thiazole synthesis is a foundational method that allows for the construction of the thiazole ring from an α-halocarbonyl compound and a thioamide. nih.govresearchgate.net By varying the substituents on these starting materials, a wide array of analogues with different groups at the C2, C4, and C5 positions can be prepared. nih.gov

Direct functionalization of the thiazole ring is also a viable strategy. The proton at the C2 position of the thiazole ring is known to be acidic and can be removed by strong bases like organolithium compounds. nih.govpharmaguideline.com The resulting lithiated species is nucleophilic and can react with various electrophiles, such as alkyl halides or ketones, to install substituents at this position. pharmaguideline.com Modifications at the C5 position have also been shown to significantly influence molecular properties. acs.org Additionally, the nitrogen atom of the thiazole ring can be alkylated to form positively charged thiazolium salts, which alters the electronics of the entire ring system. pharmaguideline.comacs.org

Modification StrategyPosition(s) ModifiedDescription
Hantzsch Synthesis Variation C2, C4, C5The choice of α-halocarbonyl and thioamide precursors determines the substitution pattern on the final thiazole ring. nih.gov
C2-Lithiation/Electrophilic Quench C2Deprotonation at C2 with a strong base followed by reaction with an electrophile introduces a substituent. pharmaguideline.com
C5 Substitution C5Introduction of substituents at the C5 position, for example, via Suzuki coupling with a C5-bromothiazole intermediate. nih.gov
N-Alkylation N3Reaction of the ring nitrogen with an alkylating agent to form a quaternary thiazolium salt. pharmaguideline.comacs.org

Stereoselective Synthesis of Enantiopure this compound Analogues

While this compound itself is achiral, analogues bearing a stereocenter, such as [1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine, require stereoselective methods to produce single enantiomers. The synthesis of such enantiopure chiral amines is of significant interest due to the often distinct biological activities of different stereoisomers. nih.gov

A primary strategy for accessing these compounds is the transition metal-catalyzed asymmetric hydrogenation of a prochiral imine precursor. nih.gov This method is one of the most direct and efficient approaches for preparing valuable α-chiral amines. nih.gov Chiral ligands coordinated to a metal center (e.g., Iridium or Rhodium) create a chiral environment that directs the hydrogenation to one face of the C=N double bond, leading to the preferential formation of one enantiomer.

Another powerful approach involves using starting materials from the "chiral pool." For instance, natural amino acids can serve as enantiopure building blocks. nih.gov The synthesis can be designed to incorporate the chiral center from the amino acid into the final thiazole amine analogue, preserving the stereochemical integrity. researchgate.net

More advanced and novel methods are also being explored. Biocatalysis, using engineered enzymes like myoglobin, has been successfully applied to asymmetric carbene N-H insertion reactions to form chiral amines. rochester.edu Other techniques include the enantioselective functionalization of 2-azaallyl anions, which can provide access to diverse chiral amine scaffolds. researchgate.net

Synthetic StrategyDescriptionKey Features
Asymmetric Hydrogenation Catalytic reduction of a prochiral imine using a chiral transition metal complex. nih.govHigh efficiency and enantioselectivity; widely applicable. nih.gov
Chiral Pool Synthesis Utilization of readily available enantiopure starting materials, such as amino acids. nih.govStereochemistry is derived from the starting material; predictable product configuration. researchgate.net
Biocatalysis Use of enzymes or engineered proteins to catalyze an enantioselective transformation. rochester.eduHigh stereoselectivity under mild, environmentally friendly conditions. rochester.edu
Asymmetric C-C Bond Formation Enantioselective functionalization of intermediates like 2-azaallyl anions. researchgate.netProvides access to a wide range of structurally diverse chiral amines. researchgate.net

Mechanistic Studies of Methyl 2 1,3 Thiazol 2 Yl Ethyl Amine Biological Activity in Preclinical Models

Elucidation of Molecular Targets and Ligand-Receptor Interactions

The interaction of Methyl[2-(1,3-thiazol-2-yl)ethyl]amine with various molecular targets is a key area of investigation. The thiazole (B1198619) ring and the ethylamine (B1201723) side chain are known pharmacophores that can interact with a range of biological macromolecules.

The structural resemblance of this compound to endogenous neurotransmitters suggests its potential to interact with their respective receptors.

Histamine (B1213489) Receptors:

Research has identified a close structural analog, 2-(2-thiazolyl)-ethylamine (ThEA), as a selective histamine H1-receptor agonist. nih.govnih.gov Studies on isolated guinea pig hearts have shown that ThEA produces a marked prolongation of atrioventricular conduction, a characteristic effect mediated by H1-receptors. nih.gov Furthermore, intracerebroventricular administration of 2-thiazolylethylamine in mice has been shown to decrease seizure susceptibility, an effect that was antagonized by centrally acting histamine H1 antagonists. nih.gov These findings suggest that the 2-(thiazolyl)ethylamine scaffold is a potent and selective agonist for the histamine H1 receptor.

Dopamine (B1211576) Receptors:

The potential for thiazole-containing compounds to interact with dopamine receptors has also been explored. While direct binding data for this compound is not available, studies on various ligands have shown that specific amino acid residues within the D2 dopamine receptor are crucial for regulating ligand affinity and function. nih.gov For instance, mutations in the TM2 and TM3 microdomains of the D2 receptor can significantly alter the binding affinity of selective ligands. nih.gov This highlights the potential for compounds with specific structural motifs, such as the thiazole ring, to exhibit selectivity for dopamine receptor subtypes.

Table 1: Receptor Activity of Compounds Structurally Related to this compound

Compound Receptor Activity Reference
2-(2-Thiazolyl)-ethylamine (ThEA) Histamine H1 Agonist nih.govnih.gov

The thiazole moiety is a common feature in a variety of enzyme inhibitors.

Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase):

Thiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. For example, a series of benzimidazole-based thiazoles demonstrated good inhibitory potential against both enzymes, with some analogues showing greater potency than the standard drug Donepezil. nih.gov Similarly, certain thiazoloindazole-based derivatives have been identified as selective AChE inhibitors. nih.gov

Tyrosinase:

Thiazole-containing compounds have shown promise as tyrosinase inhibitors, an enzyme involved in melanin (B1238610) biosynthesis. Kinetic studies have revealed that some aralkylated 2-aminothiazole-ethyltriazole hybrids act as non-competitive inhibitors of tyrosinase. brieflands.com Another study on a bis-thiazole derivative, 4-[bis(thiazol-2-ylamino)methyl]phenol, demonstrated potent tyrosinase inhibitory activity, significantly higher than that of kojic acid. mdpi.com

Alkaline Phosphatase:

Thiazole derivatives have been identified as potent inhibitors of alkaline phosphatase (AP), an enzyme implicated in various diseases. mdpi.com For instance, 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines have been shown to inhibit human tissue non-specific alkaline phosphatase and human intestinal alkaline phosphatase. researchgate.net

Glucosidase:

The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic target for diabetes. Studies have shown that N-arylthiazole-2-amines and their derivatives can effectively inhibit α-glucosidase, with some compounds exhibiting significantly higher potency than the standard drug acarbose. researchgate.net

Table 2: Enzyme Inhibition by Thiazole Derivatives

Enzyme Thiazole Derivative Class Inhibition Data (IC50/Ki) Reference
Acetylcholinesterase (AChE) Benzimidazole-based thiazoles IC50 values in the range of 0.10 ± 0.05 to 11.10 ± 0.30 µM nih.gov
Butyrylcholinesterase (BChE) Benzimidazole-based thiazoles IC50 values in the range of 0.20 ± 0.050 µM to 14.20 ± 0.10 µM nih.gov
Tyrosinase Aralkylated 2-aminothiazole-ethyltriazole hybrids Ki = 0.0057µM for a potent derivative brieflands.com
Alkaline Phosphatase 1-Benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines IC50 = 1.09 ± 0.18 µM for a potent inhibitor of h-TNAP researchgate.net
α-Glucosidase N-arylthiazole-2-amines IC50 = 150.4 ± 1.9 μM for a potent derivative researchgate.net

While specific studies on the interaction of this compound with ion channels are not available, the ethylamine moiety is a common feature in polyamines that are known to interact with and modulate the function of various ion channels.

Investigation of Intracellular Signaling Cascades Impacted by this compound

The engagement of this compound with its molecular targets would be expected to trigger downstream intracellular signaling cascades. For instance, its potential activity as a histamine H1 receptor agonist would likely lead to the activation of phospholipase C, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn would mobilize intracellular calcium and activate protein kinase C, respectively.

In Vitro and Ex Vivo Pharmacological Characterization in Research Systems

The pharmacological effects of the thiazole scaffold have been characterized in various in vitro and ex vivo models.

The cytotoxic potential of thiazole derivatives has been evaluated against a range of human cancer cell lines. Studies have shown that thiazole-amino acid hybrid derivatives exhibit moderate to good cytotoxicity against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. nih.gov In some cases, the cytotoxic potency of these compounds was comparable to the standard chemotherapeutic agent 5-fluorouracil. nih.gov Similarly, certain 1,3,4-thiadiazole (B1197879) derivatives, which share a similar heterocyclic core, have also demonstrated significant antiproliferative activities against various cancer cell lines. nih.gov

Table 3: Cytotoxicity of Thiazole Derivatives Against Human Cancer Cell Lines

Cell Line Thiazole Derivative Class Cytotoxicity Data (IC50) Reference
Lung Cancer (A549) Thiazole-amino acid hybrids IC50 values in the range of 2.07–8.51 μM nih.gov
Cervical Cancer (HeLa) Thiazole-amino acid hybrids IC50 values in the range of 2.07–8.51 μM nih.gov
Breast Cancer (MCF-7) Thiazole-amino acid hybrids IC50 values in the range of 2.07–8.51 μM nih.gov
Human Liver Cancer (HepG-2) 1,3,4-Thiadiazole derivatives IC50 = 84.9 ± 5.9 µM for a potent derivative nih.gov

Isolated Tissue Preparations for Pharmacodynamic Studies

Currently, there is a notable absence of publicly available scientific literature detailing the pharmacodynamic effects of this compound on isolated tissue preparations. A comprehensive search of preclinical research databases reveals no specific studies that have utilized this methodology to characterize the compound's mechanism of action or pharmacological profile on specific organ or tissue types.

Pharmacodynamic studies using isolated tissues are a fundamental component of preclinical drug development, providing critical insights into the direct effects of a compound on physiological and pathophysiological processes, independent of systemic influences. This technique allows for the precise measurement of concentration-response relationships and the elucidation of receptor interactions or other molecular targets within a controlled ex vivo environment.

The lack of such data for this compound indicates a significant gap in the understanding of its biological activity. Future research employing isolated tissue preparations, such as aortic rings, tracheal strips, or ileum segments, would be invaluable in determining the compound's potential therapeutic effects and its specific molecular targets.

Interactive Data Table: Status of Pharmacodynamic Data for this compound in Isolated Tissues

Tissue Preparation TypePharmacodynamic ParameterResearch Findings
Vascular Smooth MuscleVasoconstriction/VasodilationNo Data Available
Airway Smooth MuscleBronchoconstriction/BronchodilationNo Data Available
Gastrointestinal Smooth MuscleContractility/RelaxationNo Data Available
Cardiac TissueInotropy/ChronotropyNo Data Available

Structure Activity Relationship Sar Studies of Methyl 2 1,3 Thiazol 2 Yl Ethyl Amine Analogues

Systematic Modification of the Thiazole (B1198619) Ring and its Substituents

The thiazole ring itself is a critical component for the biological activity of many compounds, but its efficacy can be finely tuned by the addition of various substituents at the C4 and C5 positions. nih.govmdpi.com The nature of these substituents—whether they are electron-donating, electron-withdrawing, bulky, or compact—can significantly influence the molecule's interaction with its biological target. nih.gov

Research has shown that the thiazole moiety can be sensitive to modification, and the introduction of different groups can lead to a range of biological outcomes. nih.govmdpi.com For instance, SAR analysis of certain 2,4-disubstituted thiazole derivatives revealed that the presence of electron-withdrawing groups like a nitro group (NO2) or electron-donating groups like a methoxy (B1213986) group (OCH3) on a phenyl ring attached to the thiazole core is beneficial for activity. nih.gov In other series, the presence of a nonpolar, hydrophobic moiety at position 2 of the thiazole was found to be advantageous for antibacterial activity. nih.gov

A clear example of how substitutions on the thiazole ring impact activity comes from studies on 2-(isopropylamino)thiazol-4(5H)-one derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. Modifications at the C5 position resulted in significant changes in both potency and selectivity. mdpi.com An ethyl or n-propyl group at C5 conferred high inhibitory activity against 11β-HSD2, whereas a spiro-cyclohexane system at the same position resulted in the most potent and selective inhibition of the 11β-HSD1 isoenzyme. mdpi.com

Compound Analogue Structure (Core: 2-(isopropylamino)thiazol-4(5H)-one)Substituent at C5% Inhibition of 11β-HSD1 (at 10 µM)% Inhibition of 11β-HSD2 (at 10 µM)Selectivity
Chemical structure of a thiazole derivative with an ethyl group at C5Ethyl0%47.08%Selective for 11β-HSD2
Chemical structure of a thiazole derivative with an n-propyl group at C5n-Propyl0%54.59%Selective for 11β-HSD2
Chemical structure of a thiazole derivative with a spiro-cyclohexane at C5Spiro-cyclohexane54.53%1.55%Selective for 11β-HSD1
Table 1.mdpi.com

These findings underscore that systematic modification of the thiazole ring is a viable strategy for modulating the biological activity and selectivity profile of this class of compounds.

Impact of the Ethaneamine Side Chain Modifications on Activity

The ethaneamine side chain, particularly the terminal amino group, represents another critical site for structural modification. Studies on related 2-aminothiazole (B372263) scaffolds have demonstrated that the substituted amino group at the C2 position can accommodate a wide range of lipophilic substitutions, which can be crucial for optimizing activity. nih.govmdpi.com

The length and character of substituents on the nitrogen atom can have a profound effect on biological efficacy. For example, in a series of antibacterial thiazole derivatives linked to a piperazine (B1678402) ring, the length of the alkyl chain on the piperazine nitrogen was found to be a key determinant of activity. nih.govmdpi.com A hexyl group provided enhanced antibacterial efficacy, whereas longer alkyl chains such as decyl, dodecyl, and hexadecyl groups led to a decrease in activity. nih.govmdpi.com This suggests that an optimal alkyl chain length is necessary for potent antibacterial action in that specific series. nih.govmdpi.com

This principle can be extended to analogues of Methyl[2-(1,3-thiazol-2-yl)ethyl]amine. Modifications to the N-methyl group could include:

Varying Alkyl Chain Length: Replacing the methyl group with ethyl, propyl, or longer chains to probe the size of the binding pocket.

Introducing Branching: Using isopropyl or tert-butyl groups to explore steric tolerance.

N-Acylation: Converting the secondary amine to an amide to alter hydrogen bonding capacity and electronic properties.

Incorporation of Cyclic Moieties: Replacing the methyl group with cyclopropyl (B3062369) or other small rings to introduce conformational rigidity.

Such modifications alter the molecule's lipophilicity, steric profile, and hydrogen-bonding potential, all of which are key factors governing its interaction with biological targets.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional arrangement of a molecule, or its conformation, is intrinsically linked to its biological activity. For flexible molecules like this compound, which contains rotatable bonds between the thiazole ring and the ethaneamine side chain, a multitude of conformations are possible. However, it is widely accepted that a molecule must adopt a specific "bioactive conformation" to bind effectively to its target.

Conformational analysis, often performed using computational chemistry methods, is employed to identify the most stable, low-energy conformations of a molecule. mdpi.com This process involves systematically rotating key dihedral (torsional) angles and calculating the potential energy of each resulting structure. mdpi.com For instance, in a study of benzothiazole (B30560) derivatives, conformational analysis was carried out by varying the dihedral angle between the benzothiazole and an attached phenyl ring to identify the most energetically stable conformers. mdpi.com The lowest-energy conformers are considered the most likely to exist in a biological system and are often used for further in-silico studies. mdpi.com

Once stable conformers are identified, molecular docking and molecular dynamics (MD) simulations can be used to predict how these specific shapes will interact with a protein's binding site. nih.gov These simulations help to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov A recent QSAR and molecular docking study on a series of 2-aminothiazole derivatives highlighted the importance of descriptors related to molecular surface area and spatial arrangement for their inhibitory activity, reinforcing the link between molecular conformation and biological function. nih.gov Therefore, understanding the preferred conformation of this compound analogues is a critical step in rational drug design.

Bioisosteric Replacements and Scaffold Hopping Strategies in Thiazole Research

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to optimize drug-like properties, alter bioactivity, or discover novel chemical classes with similar biological functions. nih.govresearchgate.net Bioisosterism involves substituting a functional group or an entire scaffold with another that has similar physical and chemical properties, with the goal of retaining or improving biological activity. researchgate.netresearchgate.net

The thiazole ring is often involved in such strategies, both as the starting point and as a replacement for other rings.

Thiazole as a Bioisostere: In one study, a phenyl residue in a series of bioactive compounds was replaced by a thiazole ring. This bioisosteric switch resulted in a dramatic increase in antiproliferative activity, with one analogue showing over 64,000-fold higher potency than the parent compound. nih.gov

Replacing the Thiazole Ring: Conversely, the thiazole ring itself can be replaced by other heterocycles. A notable example is the investigation of Disorazole C1 analogues, where the oxazole (B20620) ring was systematically replaced by a thiazole to probe the SAR of the heterocyclic core. nih.gov Other common bioisosteres for thiazoles include oxadiazoles, triazoles, and pyridines. researchgate.netresearchgate.netmdpi.com Fusing a thiazole with a triazole ring has also been used to create an entirely new heteroaromatic system, providing a novel building block for scaffold hopping endeavors. nih.govrsc.orgrsc.org

Scaffold hopping is a more drastic approach where the core molecular framework is replaced with a structurally different scaffold, while aiming to maintain the original orientation of key binding groups. rsc.orgrsc.org This strategy is often used to escape patent-protected chemical space or to find scaffolds with improved pharmacokinetic properties. nih.govrsc.org The development of novel, highly functionalized thiazole-fused systems provides versatile building blocks that can be used in scaffold-hopping campaigns to replace existing aromatic cores in known bioactive compounds. nih.govrsc.org

Original Ring/ScaffoldBioisosteric Replacement/HopRationale/Outcome
Phenyl RingThiazole RingActed as a successful bioisostere, significantly enhancing antiproliferative activity. nih.gov
Oxazole RingThiazole RingUsed to explore SAR and the influence of the heteroatoms on cytotoxicity. nih.gov
Thiazole Ring1,2,4-Oxadiazole RingInvestigated as a potential bioisosteric replacement. researchgate.net
Triazolopyridine ScaffoldThiazolo[4,5-d] nih.govrsc.orgrsc.orgtriazole ScaffoldExample of scaffold hopping to create novel analogues of a known receptor modulator. nih.govrsc.org
Table 2.

Computational Chemistry and Theoretical Modeling of Methyl 2 1,3 Thiazol 2 Yl Ethyl Amine

Quantum Chemical Studies of Molecular and Electronic Structure

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular and electronic properties of thiazole (B1198619) derivatives. nih.govnih.gov These computational approaches allow for the detailed analysis of the molecule's geometry, electronic distribution, and spectroscopic properties. For Methyl[2-(1,3-thiazol-2-yl)ethyl]amine, such studies would focus on the interplay between the aromatic thiazole ring and the flexible N-methylethylamine side chain.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (HOMO-LUMO gap) are crucial descriptors of chemical reactivity and stability. researchgate.net

Theoretical calculations on related thiazole compounds show that the HOMO is typically distributed over the electron-rich thiazole ring, indicating its role as the primary site for electron donation in chemical reactions. nih.gov The LUMO, conversely, represents the region most susceptible to accepting electrons. The π-electron delocalization within the thiazole ring contributes to its aromatic character, which influences the energy of these orbitals. wikipedia.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Studies on simple substituted thiazoles provide a reference for the expected FMO energy values.

Table 1: Representative Frontier Molecular Orbital Energies for Simple Thiazole Derivatives (Note: Data is for illustrative purposes based on related compounds, not this compound)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE eV)Reference
Thiazole-9.4683.34812.816 researchgate.net
2-Methylthiazole (B1294427)-9.1353.51212.647 researchgate.net
4-Methylthiazole-9.1173.50812.625 researchgate.net

Reactivity Predictions and Stability Analysis

From the FMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors include chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω).

Chemical Hardness (η) : Calculated as (ELUMO - EHOMO) / 2, it measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating higher stability and lower reactivity.

Electronic Chemical Potential (μ) : Calculated as (EHOMO + ELUMO) / 2, it describes the tendency of electrons to escape from a system.

Global Electrophilicity Index (ω) : Calculated as μ² / (2η), it quantifies the ability of a molecule to accept electrons.

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For thiazole derivatives, the MEP typically shows negative potential (red/yellow regions) around the nitrogen and sulfur atoms of the ring, indicating these are the most likely sites for electrophilic attack and hydrogen bonding interactions. nih.gov The nitrogen atom in the thiazole ring is generally the most basic site and is susceptible to protonation. researchgate.netnih.gov

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand, such as this compound, might bind to a biological target, typically a protein receptor. nih.govresearchgate.net These methods are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at the molecular level. biointerfaceresearch.com

Elucidation of Binding Modes and Key Residue Interactions

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, often expressed as a docking score or binding energy. nih.gov For thiazole-containing compounds, the binding is often driven by a combination of interactions:

Hydrogen Bonding : The nitrogen atom of the thiazole ring and the nitrogen of the ethylamine (B1201723) side chain can act as hydrogen bond acceptors, while the N-H group of the secondary amine can act as a hydrogen bond donor.

Hydrophobic Interactions : The thiazole ring and the methyl group can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking : The aromatic thiazole ring can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Docking studies on various thiazole derivatives have shown their ability to fit into the active sites of diverse enzymes and receptors, including kinases, proteases, and tubulin. researchgate.netbiointerfaceresearch.comnih.gov The specific interactions depend on the topology and amino acid composition of the binding pocket.

Conformational Changes Upon Binding

While docking often treats the protein as rigid, molecular dynamics (MD) simulations provide a dynamic picture of the ligand-target complex over time, allowing observation of conformational changes in both the ligand and the protein upon binding. rsc.org

An MD simulation for this compound complexed with a target would reveal:

Stability of the Binding Pose : By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation, one can assess the stability of the docked conformation. rsc.org

Flexibility of the Ligand : The ethylamine side chain is flexible and can adopt different conformations within the binding site to optimize its interactions. MD simulations can explore this conformational landscape.

Protein Flexibility : The simulation can show how the protein adjusts its shape to accommodate the ligand, such as movements in loops or side chains to form favorable contacts.

Binding Free Energy : Advanced calculations, like MM-PBSA or MM-GBSA, can be performed on the MD trajectory to provide a more accurate estimation of the binding free energy. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. acs.org For thiazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict activities such as antimicrobial, anticancer, and anti-inflammatory effects. tandfonline.comresearchgate.netlaccei.org

A QSAR model is built using a dataset of compounds with known activities. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as:

1D/2D Descriptors : Based on the 2D structure, such as molecular weight, atom counts, and topological indices (e.g., molecular connectivity indices). researchgate.net

3D Descriptors : Based on the 3D conformation, such as shape indices (e.g., Kier's shape index) and surface area. researchgate.net

Physicochemical Descriptors : Such as logP (lipophilicity), molar refractivity, and electronic parameters.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create a mathematical equation linking the most relevant descriptors to the biological activity. acs.org QSAR studies on thiazoles have indicated that descriptors related to molecular shape, connectivity, and electrostatic fields are often crucial for their activity. researchgate.netresearchgate.net While a specific QSAR model for this compound is not available, its calculated descriptors could be used in existing models for related thiazole series to predict its potential activity.

Descriptor Selection and Predictive Model Development

The foundation of any QSAR model lies in the meticulous selection of molecular descriptors and the development of a robust predictive equation. This process transforms the chemical structure of compounds like this compound into a set of numerical values (descriptors) that quantify various aspects of their molecular architecture.

Descriptor Selection: For thiazole derivatives, a wide array of descriptors is calculated to capture the essential features governing their biological activity. These descriptors are typically categorized as topological, electronic, geometric, and physicochemical. imist.maresearchgate.net The goal is to select a subset of these descriptors that have a meaningful correlation with the biological activity while being independent of each other. laccei.org

Studies on various thiazole amines have identified several key descriptors. For instance, in a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors, descriptors such as AATSC4c (Average Centered Broto-Moreau Autocorrelation - lag 4 / weighted by charges), GATS5s (Geary Autocorrelation - lag 5 / weighted by I-state), maxHBa (Maximum potential for H-bond accepting), and JGI4 (Mean topological charge index of order 4) were found to be significant. laccei.org In another study on morpholine-derived thiazoles, descriptors like GATS2c (Geary autocorrelation – lag 2/weighted by charges) and various SpMax and SpMin descriptors (representing eigenvalues from molecular graphs) were crucial. nih.gov For antimicrobial thiazole derivatives, descriptors related to molecular connectivity and shape, such as the molecular connectivity index (2χv) and Kier's shape index (κa3), have been shown to be important. researchgate.net

Predictive Model Development: Once a relevant set of descriptors is selected, a mathematical model is constructed to relate these descriptors to the biological activity (e.g., pIC50). Several statistical and machine learning methods are employed for this purpose.

Multiple Linear Regression (MLR): This is a common method used to generate a linear equation that describes the relationship between the descriptors and the activity. laccei.orgresearchgate.net For example, a QSAR model for thiazole derivatives inhibiting 5-lipoxygenase was expressed through an MLR equation incorporating ten different descriptors. laccei.org

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can capture intricate relationships between descriptors and activity. imist.ma In a study on thiazole derivatives as PIN1 inhibitors, an ANN model demonstrated superior performance compared to linear methods, yielding a higher correlation coefficient. imist.ma

Other Methods: Partial Least Squares (PLS) and Principal Component Regression (PCR) are also utilized, especially when dealing with a large number of correlated descriptors. imist.maacs.org

The development process involves splitting the dataset of known thiazole derivatives into a training set, used to build the model, and a test set, used to evaluate its predictive power on unseen compounds. laccei.orgresearchgate.net

Examples of Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives
Descriptor TypeSpecific Descriptor ExampleDescriptionRelevance in Thiazole Studies
TopologicalJGI4Mean topological charge index of order 4, relates to charge distribution.Used in modeling 5-lipoxygenase inhibitors. laccei.org
AutocorrelationGATS2cGeary autocorrelation – lag 2, weighted by charges.Correlated with bovine carbonic anhydrase-II inhibition. nih.gov
PhysicochemicalLogPLogarithm of the partition coefficient, indicates hydrophobicity.Important for modeling PIN1 inhibitors. imist.maresearchgate.net
ElectronicELUMOEnergy of the Lowest Unoccupied Molecular Orbital.Used in QSAR models for PIN1 inhibitors. imist.maresearchgate.net
Shape/Stericκa3Kier's third alpha shape index, relates to molecular shape.Key parameter for antimicrobial activity. researchgate.net

Validation and Application of QSAR Models for Thiazole Amines

A critical step in QSAR modeling is rigorous validation to ensure the model is robust, statistically significant, and has genuine predictive power. semanticscholar.orguniroma1.it Without proper validation, a model may simply be a chance correlation with no real-world applicability. researchgate.net Validation is typically divided into internal and external procedures.

Internal Validation: Internal validation assesses the stability and robustness of the model using only the training set data. The most common technique is cross-validation.

Leave-One-Out Cross-Validation (LOO-CV): In this method, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set. The resulting cross-validated correlation coefficient (q² or Q²) is a key metric; a q² value greater than 0.5 is generally considered indicative of a robust model. uniroma1.itmdpi.com For datasets with a small number of samples and a large number of predictors, LOO-CV has been recommended as the best-performing validation method. nih.gov

External Validation: External validation is the most stringent test of a model's predictive capability. researchgate.net It involves using the model to predict the biological activity of the compounds in the test set, which were not used during model development. imist.malaccei.org The predictive power is often quantified by the predictive R² (R²_pred). A high R²_pred value (often > 0.6) indicates that the model can accurately predict the activity of new, untested compounds. researchgate.netuniroma1.it

Other Validation Metrics and Applicability Domain:

Y-Randomization: The biological activity data is randomly shuffled multiple times, and a new QSAR model is built for each shuffled set. If the resulting models have significantly lower R² and q² values than the original model, it confirms that the original model is not due to a chance correlation. uniroma1.it

Applicability Domain (AD): A QSAR model is only reliable for predicting compounds that are structurally similar to those in the training set. The AD defines this chemical space. The Williams plot, which graphs standardized residuals versus leverage values, is a common method for visualizing the AD. imist.maresearchgate.netresearchgate.net It helps to identify outliers and compounds for which the model's prediction may be unreliable. researchgate.net

Statistical Validation Parameters from Various QSAR Studies on Thiazole Derivatives
Study FocusModel TypeR² (Correlation Coefficient)q² or R²cv (Internal Validation)R²_pred (External Validation)Reference
α-Glucosidase InhibitorsMLR0.9060.8610.826 researchgate.net
PIN1 InhibitorsMLR0.760.630.78 imist.ma
PIN1 InhibitorsANN0.980.990.98 imist.ma
Antimicrobial Activity2D-QSAR0.9520.862- researchgate.net
5-Lipoxygenase Inhibitors2D-QSAR (MLR)0.626-0.621 laccei.org

The application of validated QSAR models for thiazole amines is primarily to predict the biological activity of novel, structurally similar compounds, thereby guiding the synthesis of more potent agents. researchgate.net These models help prioritize which derivatives of a lead compound, such as this compound, are most likely to succeed, saving significant time and resources in the drug discovery pipeline. researchgate.netnih.gov

De Novo Design Approaches for Novel this compound Derivatives

While QSAR helps in optimizing existing chemical scaffolds, de novo design aims to create entirely new molecules from scratch. nih.govnumberanalytics.com This computational methodology generates novel molecular structures with desired properties by assembling them from smaller chemical fragments or atoms. nih.govnih.gov For a parent compound like this compound, de novo design can propose innovative derivatives that may not be conceived through traditional medicinal chemistry intuition.

There are two major conventional approaches to de novo drug design:

Structure-Based De Novo Design: This method requires knowledge of the 3D structure of the biological target (e.g., a receptor or enzyme). Algorithms "grow" molecules within the active site of the target, piece by piece, ensuring a good fit and favorable interactions. This approach is powerful for creating potent and selective ligands. nih.gov

Ligand-Based De Novo Design: When the target's structure is unknown, this approach uses information from a set of known active ligands. A pharmacophore model, which defines the essential 3D arrangement of features required for activity, is created. New molecules are then constructed to match this pharmacophore. nih.gov

In recent years, artificial intelligence (AI) and machine learning have revolutionized de novo design. nih.gov These advanced methods can explore vast areas of chemical space more efficiently.

Generative AI Models: Techniques like Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs), and Variational Autoencoders (VAEs) are trained on large databases of known molecules. They learn the underlying rules of chemical structure and bonding and can then generate novel, valid molecular structures. nih.gov These models can be fine-tuned to produce molecules with specific desired properties, such as high predicted activity (based on a QSAR model), good solubility, and synthetic feasibility. ethz.ch

For this compound, a de novo design workflow could involve using the thiazole ring as a core fragment. A generative algorithm could then explore various substitutions on the ring and modifications to the ethylamine side chain. The generated structures would be evaluated in real-time by a scoring function that could incorporate a previously developed QSAR model, docking scores against a target protein, and predictions of physicochemical properties. This multi-objective design process helps to identify novel, synthetically accessible derivatives with a high probability of possessing the desired biological profile. ethz.ch

Analytical Methodologies for Research Oriented Quantification and Detection of Methyl 2 1,3 Thiazol 2 Yl Ethyl Amine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the isolation and quantitative analysis of Methyl[2-(1,3-thiazol-2-yl)ethyl]amine from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most utilized techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. When coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors, it provides both quantitative data and structural information.

For the analysis of thiazole (B1198619) derivatives, reversed-phase HPLC is commonly employed. A C18 column is a typical stationary phase, offering good separation for moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is frequently used to ensure the efficient separation of the target analyte from impurities.

UV detection is suitable for quantification due to the presence of the thiazole ring, which absorbs UV light. The absorption maximum for simple thiazole derivatives is typically in the range of 230-260 nm. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

Mass Spectrometry (MS) detection, particularly with an Electrospray Ionization (ESI) source, provides high sensitivity and selectivity. The mass spectrometer can be operated in full-scan mode to identify the molecular ion of this compound or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for highly sensitive and specific quantification.

Table 1: Illustrative HPLC-UV/MS Parameters for Analysis of Thiazole Derivatives

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection Wavelength 245 nm
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Scan Mode Full Scan (m/z 50-500) or SIM

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to enhance its suitability for GC-MS analysis. For instance, acylation of the secondary amine group can increase its volatility and improve chromatographic peak shape.

In the absence of derivatization, a polar capillary column (e.g., with a polyethylene (B3416737) glycol or cyano-functionalized stationary phase) would be suitable for the analysis of this compound. The injector and transfer line temperatures should be optimized to ensure efficient volatilization without thermal degradation.

The mass spectrometer, typically a quadrupole or ion trap, provides fragmentation patterns upon electron ionization (EI). These fragmentation patterns are highly reproducible and serve as a "fingerprint" for the compound, allowing for its unambiguous identification by comparison with a spectral library.

Table 2: Typical GC-MS Parameters for the Analysis of Volatile Thiazole Derivatives

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min)
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI), 70 eV
MS Scan Range m/z 40-450

For a structurally related compound, 2-ethyl-4-methylthiazole, a standard non-polar Kovats retention index is reported to be around 970. nih.gov This value can serve as a rough estimate for the elution behavior of the thiazole moiety of the target compound.

This compound does not possess a chiral center and therefore exists as a single achiral molecule. Consequently, chiral separation techniques are not applicable for the analysis of this compound.

Spectroscopic Characterization for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. Based on the analysis of structurally similar compounds such as 2-ethylthiazole (B99673) and N-methylethylamine, the following chemical shifts can be predicted:

Thiazole protons: The two protons on the thiazole ring are expected to appear as doublets in the aromatic region, typically between δ 7.0 and 8.0 ppm.

Ethyl bridge protons: The two methylene (B1212753) groups of the ethyl bridge will likely resonate as triplets between δ 2.5 and 3.5 ppm.

N-Methyl protons: The methyl group attached to the nitrogen atom will appear as a singlet, expected to be in the range of δ 2.2-2.5 ppm.

NH proton: The proton on the secondary amine will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Predicted chemical shifts based on related structures are as follows:

Thiazole carbons: The carbons of the thiazole ring are expected to resonate in the downfield region, typically between δ 110 and 170 ppm.

Ethyl bridge carbons: The two methylene carbons of the ethyl bridge will likely appear in the range of δ 30-50 ppm.

N-Methyl carbon: The carbon of the N-methyl group is expected to have a chemical shift in the range of δ 30-40 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiazole-H4~7.2 (d)~120
Thiazole-H5~7.7 (d)~143
Thiazole-C2-~168
-CH₂-Thiazole~3.2 (t)~35
-CH₂-N~2.9 (t)~50
N-CH₃~2.4 (s)~36
N-Hvariable (br s)-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Electron Ionization-Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound (molecular weight: 142.22 g/mol ), the molecular ion peak ([M]⁺) at m/z 142 would be expected. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in a prominent ion at m/z 44, corresponding to [CH₂=NHCH₃]⁺.

Cleavage of the ethyl bridge: Scission of the bond between the ethyl group and the thiazole ring could lead to ions corresponding to the thiazolylmethyl radical (m/z 98) or the N-methylethylamine radical cation.

Fragmentation of the thiazole ring: The thiazole ring itself can undergo characteristic fragmentation, leading to smaller fragment ions. For 2-ethylthiazole, a significant fragment is observed at m/z 85, corresponding to the loss of an ethyl radical. nist.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that typically results in minimal fragmentation. In positive ion mode, the protonated molecule, [M+H]⁺, would be the most abundant ion, observed at m/z 143. This technique is particularly useful for confirming the molecular weight of the compound.

Table 4: Expected Key Mass Spectrometric Fragments for this compound

m/zProposed Fragment IonIonization Mode
143[M+H]⁺ESI
142[M]⁺EI
98[C₄H₄NS]⁺EI
44[C₂H₆N]⁺EI

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by a unique combination of absorption bands corresponding to the vibrations of the thiazole ring, the secondary amine, and the alkyl chain.

The thiazole ring exhibits several characteristic bands. The C=N stretching vibration typically appears in the range of 1610-1515 cm⁻¹. universalprint.orgmdpi.com The C=C stretching of the heterocyclic ring is observed around 1455 cm⁻¹. universalprint.org Furthermore, the C-S stretching vibration, integral to the thiazole structure, is generally found in the region of 1091 cm⁻¹. universalprint.org

The secondary amine (N-H) group in the ethylamine (B1201723) side chain produces a characteristic stretching vibration. This band is typically observed in the 3500-3300 cm⁻¹ range and is often broad due to hydrogen bonding. docbrown.info The C-H stretching vibrations from the methyl and ethyl groups are expected in the 3000-2850 cm⁻¹ region.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Secondary AmineN-H Stretch3500 - 3300
Alkyl GroupsC-H Stretch3000 - 2850
Thiazole RingC=N Stretch1610 - 1515
Thiazole RingC=C Stretch~1455
Thiazole RingC-S-C Stretch~1091

These bands, in combination, create a unique spectral "fingerprint" that allows for the identification and structural confirmation of this compound in a research setting.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties.

While the specific crystal structure of this compound has not been publicly documented, analysis of closely related thiazole derivatives demonstrates the utility of this method. For instance, the crystal structure of 3-(2-methylamino-1,3-thiazol-4-yl)-2H-chromen-2-one provides insight into the typical solid-state conformation of molecules containing a substituted thiazole ring. nih.gov In this related structure, the thiazole ring is essentially planar. nih.gov

Another example, N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine, showcases how X-ray crystallography can reveal complex three-dimensional arrangements and intermolecular forces, such as C—H···N contacts and π–π interactions, which dictate the crystal packing. nih.gov

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined. Key data obtained from a crystallographic study are presented in a standardized format, as shown in the table below for a representative thiazole derivative.

Table 2: Representative Crystallographic Data for a Thiazole Derivative (N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine) nih.gov

ParameterValue
Chemical FormulaC₂₄H₁₈N₄S₃
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.6530 (3)
b (Å)14.3098 (6)
c (Å)14.5822 (7)
α (°)61.471 (1)
β (°)88.474 (2)
γ (°)79.138 (1)
Volume (ų)1194.61 (9)
Z (molecules/unit cell)2

Should a single crystal of this compound be analyzed, this technique would provide unequivocal confirmation of its molecular structure and solid-state conformation.

Advanced Analytical Techniques for Trace Analysis in Biological Research Matrices (e.g., in vitro metabolism samples)

In biological research, particularly in studies of in vitro metabolism, it is essential to detect and quantify parent compounds and their metabolites at very low concentrations within complex biological matrices like liver microsomes or hepatocytes. admescope.comnih.gov For this compound, this requires highly sensitive and selective analytical techniques.

The primary tool for this type of trace analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers exceptional sensitivity and specificity by separating the compound of interest from matrix components via liquid chromatography before detecting it with mass spectrometry. The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), where a specific parent ion is isolated and fragmented to produce characteristic product ions, significantly reducing background noise and enhancing detection limits.

Furthermore, high-resolution mass spectrometry (HRMS), often utilizing technologies like quadrupole time-of-flight (Q-TOF), is invaluable for metabolite identification. nih.gov HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites. This is crucial for elucidating metabolic pathways, which may involve oxidation, conjugation, or even ring-opening of the thiazole moiety. nih.gov

For example, in vitro metabolism studies on other thiazole-containing compounds have successfully used LC-MS/MS and HRMS to identify novel metabolites formed through pathways like sulfur oxidation and subsequent thiazole ring cleavage. nih.gov These advanced analytical methods are indispensable for characterizing the metabolic fate of this compound in a research context, providing critical data on its biotransformation and stability. admescope.com

No Information Available on the Metabolic Fate of this compound

Extensive searches for scientific literature and data regarding the metabolic fate and biotransformation of the chemical compound this compound in preclinical models have yielded no specific information. As of the current date, there appears to be no publicly available research detailing the in vitro or in vivo metabolism of this particular molecule.

Therefore, it is not possible to provide an article structured around the requested outline, as the necessary experimental data for the following sections is absent from the scientific record:

In Vitro Metabolic Stability and Metabolite Identification: No studies were found that investigated the metabolism of this compound in hepatic microsomes, cytosol, plasma, or other biological media.

Elucidation of Phase I Metabolic Pathways: There is no available information on the oxidative, reductive, or hydrolytic transformations of this compound.

Characterization of Phase II Conjugation Pathways: No data exists on the conjugation reactions that this compound may undergo.

Without primary research on this specific compound, any discussion of its metabolic fate would be purely speculative and would not meet the required standards of a scientifically accurate and informative article. Further research would be necessary to determine the biotransformation pathways of this compound.

Metabolic Fate and Biotransformation of Methyl 2 1,3 Thiazol 2 Yl Ethyl Amine in Preclinical in Vitro and in Vivo Models

Comparative Metabolism Across Animal Species (non-human, for preclinical research context)

The comprehensive understanding of a drug candidate's metabolic fate is a cornerstone of preclinical development. Evaluating the biotransformation of a new chemical entity across various animal species provides critical insights into potential metabolic pathways, the formation of metabolites, and species-specific differences. This comparative approach is essential for selecting the most appropriate animal model for toxicology studies and for predicting human metabolism. However, it is important to note that specific metabolic data for Methyl[2-(1,3-thiazol-2-yl)ethyl]amine in preclinical animal models is not extensively available in the public domain. Therefore, the following discussion is based on the general principles of xenobiotic metabolism and data from structurally related thiazole-containing compounds.

In preclinical research, the most commonly used animal species for metabolic studies include rodents (typically rats) and non-rodents (often dogs or monkeys). These species are chosen to provide a breadth of metabolic profiles, which can help in identifying metabolites that may be unique to a particular species or those that are common across species and potentially relevant to human metabolism.

Key Metabolic Pathways for Thiazole-Containing Compounds:

The metabolism of thiazole (B1198619) derivatives can proceed through several enzymatic reactions, primarily categorized into Phase I (functionalization) and Phase II (conjugation) reactions. The specific pathways that this compound may undergo are likely to involve modifications at the thiazole ring, the ethylamine (B1201723) side chain, and the N-methyl group.

Phase I Metabolism:

N-Demethylation: The N-methyl group is a common site for oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of the corresponding secondary amine, [2-(1,3-thiazol-2-yl)ethyl]amine. This is a very common metabolic pathway for N-methylated compounds across many species.

Oxidative Deamination: The primary or secondary amine group can be a substrate for monoamine oxidase (MAO) or CYP enzymes, leading to the formation of an aldehyde intermediate, which is then further oxidized to a carboxylic acid.

Hydroxylation of the Thiazole Ring: The thiazole ring itself can undergo oxidation, typically at the C4 or C5 position, to form hydroxylated metabolites. The susceptibility of the ring to oxidation can vary between species depending on the expression and activity of specific CYP isozymes.

S-Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, leading to the formation of a sulfoxide (B87167) or sulfone. This pathway is generally considered less common for thiazoles compared to other sulfur-containing heterocycles.

Phase II Metabolism:

Glucuronidation: Hydroxylated metabolites formed during Phase I reactions can undergo conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the metabolites, facilitating their excretion.

Sulfation: Phenolic hydroxyl groups or, in some cases, aliphatic hydroxyls can be conjugated with sulfate (B86663) by sulfotransferases (SULTs).

Acetylation: The primary amine metabolite formed after N-demethylation could potentially undergo N-acetylation, catalyzed by N-acetyltransferases (NATs).

Anticipated Species-Specific Differences:

Significant interspecies differences in drug metabolism are well-documented and are a critical consideration in preclinical safety assessment. These differences often arise from variations in the expression and activity of drug-metabolizing enzymes.

Rats: Rats are known to have high levels of certain CYP enzymes, which can lead to a more rapid and extensive metabolism of some compounds compared to other species. For a compound like this compound, this could result in a higher rate of N-demethylation and ring hydroxylation.

Dogs: Dogs are known to be deficient in N-acetylation for certain types of amines due to the lack of NAT1 and NAT2 isoforms. Therefore, if the N-demethylated metabolite is formed, it is less likely to be acetylated in dogs compared to other species. Dogs can also exhibit different profiles of CYP-mediated metabolism.

Monkeys (Cynomolgus or Rhesus): Non-human primates are generally considered to be metabolically closer to humans than rodents or dogs for many compounds. They possess a repertoire of CYP and UGT enzymes that often show greater homology to their human counterparts. This can result in a metabolic profile that is more predictive of human metabolism.

The following interactive data tables provide a hypothetical overview of the potential metabolic pathways and the likely differences in the metabolic profiles of this compound across different preclinical animal species.

Table 1: Potential Phase I Metabolic Pathways for this compound Across Species

Metabolic ReactionPotential MetaboliteRatDogMonkey
N-Demethylation [2-(1,3-thiazol-2-yl)ethyl]amine+++++++
Oxidative Deamination (1,3-thiazol-2-yl)acetic acid+++++
C4-Hydroxylation Methyl[2-(4-hydroxy-1,3-thiazol-2-yl)ethyl]amine+++
C5-Hydroxylation Methyl[2-(5-hydroxy-1,3-thiazol-2-yl)ethyl]amine+++
S-Oxidation Methyl[2-(1-oxido-1,3-thiazol-2-yl)ethyl]amine+/-+/-+/-

Relative abundance is denoted as: +++ (Major), ++ (Significant), + (Minor), +/- (Trace/Unlikely)

Table 2: Potential Phase II Conjugation Pathways for Metabolites of this compound

Conjugation ReactionSubstrate MetaboliteRatDogMonkey
Glucuronidation Hydroxylated Metabolites+++++++++
Sulfation Hydroxylated Metabolites+++++
Acetylation [2-(1,3-thiazol-2-yl)ethyl]amine++-++

Likelihood of pathway is denoted as: +++ (High), ++ (Moderate), + (Low), - (Deficient)

Future Directions and Emerging Research Avenues for Methyl 2 1,3 Thiazol 2 Yl Ethyl Amine Research

Development of Methyl[2-(1,3-thiazol-2-yl)ethyl]amine Analogues as Chemical Biology Probes

The development of analogues of this compound as chemical biology probes represents a promising frontier for elucidating complex biological processes. Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their functions in living systems. The structural characteristics of the thiazole (B1198619) ring make it an excellent scaffold for the design of such tools.

One significant area of development is in the creation of fluorescent probes. For instance, derivatives of thiazole, such as thiazole orange (TO), exhibit fluorogenic properties, meaning they become highly fluorescent upon binding to specific biomolecules like DNA and RNA. nih.govmdpi.com This "turn-on" fluorescence is due to the restriction of intramolecular rotation upon binding, which minimizes non-radiative decay pathways. mdpi.com Researchers have successfully synthesized oligonucleotide probes functionalized with thiazole orange, where the dye is attached to a nucleobase or the sugar backbone. nih.govrsc.org The fluorescence and duplex-stabilizing properties of these probes are highly dependent on the linker length and the attachment point of the thiazole orange moiety. nih.gov

Analogues of this compound could be similarly functionalized with fluorophores to create probes for specific cellular targets. By modifying the ethylamine (B1201723) side chain or the thiazole ring with environmentally sensitive dyes, researchers could develop probes to visualize and quantify the engagement of these compounds with their biological targets in real-time within cells. Furthermore, benzothiazole-based fluorescent probes have been designed for the selective detection of amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease. nih.gov This demonstrates the potential for developing thiazole-amine analogues as diagnostic tools for neurodegenerative disorders.

Probe TypeScaffoldApplicationPrinciple of ActionReference
Nucleic Acid ProbeThiazole Orange (TO)Detection of DNA and RNAIntercalation and restriction of intramolecular rotation leads to fluorescence enhancement. nih.govmdpi.comrsc.org
Amyloid-beta ProbeBenzothiazole (B30560)Detection of Aβ aggregatesBinding to aggregates results in a significant fluorescence signal. nih.gov

Application of Artificial Intelligence and Machine Learning in Thiazole-Amine Drug Discovery

Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data for thiazole derivatives to predict the biological activity of novel, untested compounds. nih.govresearchgate.net For example, a QSAR model was developed for 53 thiazole derivatives to predict their anticancer activity, demonstrating the utility of this approach in designing similar compounds. nih.gov These models use molecular descriptors to correlate the chemical structure of a compound with its biological effect. nih.gov By screening virtual libraries of thiazole-amine analogues, AI can prioritize the synthesis and testing of compounds with the highest predicted potency and most favorable pharmacokinetic properties. mdpi.com

AI/ML ApplicationDescriptionRelevance to Thiazole-Amine DiscoveryKey Algorithms/Techniques
QSAR Modeling Predicts biological activity based on chemical structure.Prioritizes synthesis of potent analogues.Multiple Linear Regression, Support Vector Machine. nih.gov
Virtual HTS Screens large virtual libraries of compounds against a target.Identifies novel hits from vast chemical spaces.Convolutional Neural Networks (e.g., AtomNet®). dundee.ac.uknih.gov
De Novo Drug Design Generates novel molecular structures with desired properties.Creates new thiazole-amine scaffolds with optimized activity.Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs).
ADMET Prediction Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity.Reduces late-stage attrition of drug candidates.Various machine learning models. mdpi.com

Potential in Materials Science and Supramolecular Chemistry (e.g., as building blocks for complex structures)

The unique structural and electronic properties of the thiazole ring in this compound position it as a valuable building block in materials science and supramolecular chemistry. The thiazole moiety contains both a soft base (sulfur) and a hard base (nitrogen), enabling it to coordinate with a wide range of metal ions. nih.gov This coordination ability is fundamental to the construction of complex, functional supramolecular assemblies.

Thiazole derivatives can act as ligands, binding to metal centers to form metal-organic frameworks (MOFs) or coordination polymers. researchgate.netresearchgate.net These materials have potential applications in catalysis, gas storage, and sensing. The specific stereochemistry and electronic properties of the thiazole-amine ligand would influence the resulting structure and properties of the coordination complex. For example, the formation of zinc-thiazole complexes has been shown to enhance emission properties, suggesting applications in developing new luminescent materials or sensors. nih.gov

Furthermore, the aromatic nature of the thiazole ring allows for π-π stacking interactions, which can be a driving force for the self-assembly of molecules into well-ordered supramolecular structures. By designing analogues of this compound with additional functional groups capable of non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions), it is possible to program the self-assembly of these molecules into complex architectures like gels, liquid crystals, or nanofibers. These materials could find use in areas such as electronics, drug delivery, and tissue engineering.

Exploration of Unexplored Mechanistic Pathways and Novel Biological Targets

While research has identified a broad range of biological activities for thiazole-containing compounds, including anticancer, antimicrobial, and anti-inflammatory effects, the precise mechanisms of action and the full spectrum of biological targets remain largely to be explored. nih.govnih.govsciencescholar.us The thiazole nucleus is a component of several clinically used drugs that act on diverse targets, from enzymes to microtubules. nih.govnih.gov This versatility suggests that this compound and its derivatives may interact with novel or as-yet-unidentified biological targets.

Future research should focus on target deconvolution studies to identify the specific proteins, enzymes, or nucleic acids with which this compound interacts to exert its biological effects. Techniques such as affinity chromatography, photoaffinity labeling, and computational target prediction can be employed to uncover these molecular partners. For instance, computational docking studies have been used to predict the binding of thiazole derivatives to microbial enzymes, providing insights into their antimicrobial efficacy. ijirt.org

Moreover, exploring the polypharmacology of thiazole-amines—their ability to interact with multiple targets—could reveal unexpected therapeutic opportunities. A single compound that modulates several nodes in a disease pathway may be more effective than a highly selective one. Investigating the effects of this compound on complex cellular signaling pathways could uncover novel mechanistic insights and lead to its development for new therapeutic indications. The structural simplicity of this compound makes it an ideal starting point for systematic structure-activity relationship (SAR) studies to probe these unexplored pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl[2-(1,3-thiazol-2-yl)ethyl]amine, and how is purity ensured?

  • Methodology : The compound can be synthesized via condensation reactions involving thiazole precursors and ethylamine derivatives. A typical approach involves refluxing 2-amino-4-phenylthiazole with alkylating agents (e.g., methyl iodide) in ethanol under acidic conditions (e.g., acetic acid) . Purification often employs recrystallization from ethanol or dichloromethane/methanol mixtures (80:20 v/v) to remove unreacted starting materials . Elemental analysis (C, H, N) and thin-layer chromatography (TLC) are used to verify purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound and its derivatives?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., thiazole ring protons at δ 7.2–8.1 ppm) and carbon backbone connectivity .
  • IR Spectroscopy : Confirms functional groups (e.g., N-H stretches at ~3300 cm1^{-1} for amines, C=N stretches at ~1600 cm1^{-1} for thiazoles) .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodology :

  • Isotopic Labeling : Use 15^{15}N-labeled amines to clarify ambiguous coupling patterns in NMR .
  • X-ray Crystallography : Resolve structural ambiguities by determining crystal packing and bond angles (e.g., SHELX programs for small-molecule refinement) .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian .

Q. What reaction conditions optimize the synthesis of Schiff base derivatives from this compound?

  • Methodology :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance imine formation yields (~80%) compared to ethanol (~46%) .
  • Catalysis : Add 2–3 drops of acetic acid to catalyze condensation with aldehydes, reducing reaction time from 12 hrs to 7 hrs .
  • Temperature Control : Reflux at 80°C minimizes side products like hydrolyzed amines .

Q. How do molecular docking and QSAR studies predict the bioactivity of this compound derivatives?

  • Methodology :

  • Docking Workflow : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., binding to bacterial urease active sites) . Key residues (e.g., Cys322, His248) are targeted for hydrogen bonding and hydrophobic interactions .
  • QSAR Parameters : Compute descriptors like logP (lipophilicity) and polar surface area (PSA) to correlate with antimicrobial IC50_{50} values .

Data Contradiction Analysis

Q. How to address discrepancies in antimicrobial activity data across derivatives?

  • Methodology :

  • Bioassay Standardization : Use fixed inoculum sizes (e.g., 1×106^6 CFU/mL) and control strains (e.g., S. aureus ATCC 25923) to minimize variability .
  • SAR Analysis : Identify substituent effects (e.g., electron-withdrawing groups on the thiazole ring enhance activity against Gram-negative bacteria) .

Synthetic Optimization Strategies

Q. What protecting groups are effective for amino functionalization in this compound?

  • Methodology :

  • tert-Butoxycarbonyl (Boc) : Protects the amine during alkylation or acylation steps, removed via HCl/dioxane .
  • Benzyl (Bn) : Stable under acidic conditions, cleaved via hydrogenolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.